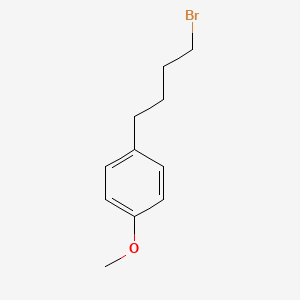
2-bromo-6-(difluoromethyl)pyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-bromo-6-(difluoromethyl)pyridine-3-carboxylic acid” is a chemical compound that belongs to the class of organic compounds known as halogenated heterocycles . It contains a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom .
Synthesis Analysis
The synthesis of similar compounds often involves halogenation, a chemical reaction that incorporates a halogen (in this case, bromine) into an organic compound . The difluoromethyl group could be introduced through a process known as fluorination .Molecular Structure Analysis
The molecular structure of this compound would include a pyridine ring with a carboxylic acid group attached at the 3-position, a bromine atom at the 2-position, and a difluoromethyl group at the 6-position .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the electron-withdrawing difluoromethyl group and the electron-donating carboxylic acid group. The bromine atom could potentially be replaced in a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group could make the compound acidic and polar .Wissenschaftliche Forschungsanwendungen
2-bromo-6-(difluoromethyl)pyridine-3-carboxylic acidMP has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of products, including pharmaceuticals, pesticides, and other organic compounds. It has also been used in the synthesis of bioactive molecules, such as peptides and peptidomimetics. In addition, it has been used in the synthesis of fluorinated compounds, such as fluorinated amino acids and fluorinated nucleosides.
Wirkmechanismus
Target of Action
Similar compounds, such as trifluoromethylpyridines, have been used in the agrochemical and pharmaceutical industries . The specific targets can vary depending on the application and the specific derivative of the compound.
Mode of Action
It’s known that the biological activities of trifluoromethylpyridine derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s known that trifluoromethylpyridine derivatives have been used in the protection of crops from pests , suggesting that they may interact with biochemical pathways related to pest metabolism or growth.
Result of Action
Similar compounds have been used in the agrochemical industry for pest control , suggesting that they may have toxic effects on certain pests.
Vorteile Und Einschränkungen Für Laborexperimente
2-bromo-6-(difluoromethyl)pyridine-3-carboxylic acidMP has a number of advantages and limitations for lab experiments. One of its advantages is that it is relatively inexpensive and easy to obtain. It is also relatively stable, and can be stored for long periods of time without degradation. However, it is also toxic, and must be handled with care. In addition, it is volatile and can easily be lost during the synthesis process.
Zukünftige Richtungen
The future of 2-bromo-6-(difluoromethyl)pyridine-3-carboxylic acidMP is promising. It has potential applications in the synthesis of a variety of products, including pharmaceuticals, pesticides, and other organic compounds. In addition, it has potential applications in the synthesis of bioactive molecules, such as peptides and peptidomimetics. It also has potential applications in the synthesis of fluorinated compounds, such as fluorinated amino acids and fluorinated nucleosides. Finally, it has potential applications in the development of new drugs and therapies.
Synthesemethoden
2-bromo-6-(difluoromethyl)pyridine-3-carboxylic acidMP is synthesized through a multi-step reaction process. The first step involves the reaction of 3-bromopyridine with difluoromethylmagnesium chloride in the presence of a base, such as potassium carbonate. This reaction yields 2-bromo-6-difluoromethylpyridine. The second step involves the reaction of the 2-bromo-6-difluoromethylpyridine with anhydrous acetic acid in the presence of a strong base, such as potassium hydroxide. This reaction yields 2-bromo-6-(difluoromethyl)pyridine-3-carboxylic acid.
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-bromo-6-(difluoromethyl)pyridine-3-carboxylic acid involves the bromination of 2,6-difluoropyridine-3-carboxylic acid followed by the introduction of a carboxylic acid group.", "Starting Materials": [ "2,6-difluoropyridine-3-carboxylic acid", "Bromine", "Acetic acid", "Sodium acetate", "Hydrogen peroxide", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Bromination of 2,6-difluoropyridine-3-carboxylic acid using bromine in acetic acid and sodium acetate as a catalyst to obtain 2-bromo-6-difluoropyridine-3-carboxylic acid.", "Step 2: Oxidation of 2-bromo-6-difluoropyridine-3-carboxylic acid using hydrogen peroxide and sodium hydroxide to obtain 2-bromo-6-(difluoromethyl)pyridine-3-carboxylic acid." ] } | |
CAS-Nummer |
1105985-14-5 |
Molekularformel |
C7H4BrF2NO2 |
Molekulargewicht |
252 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




